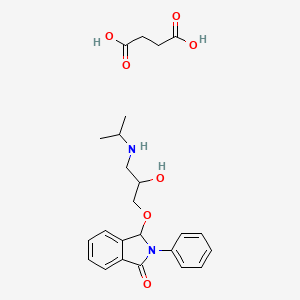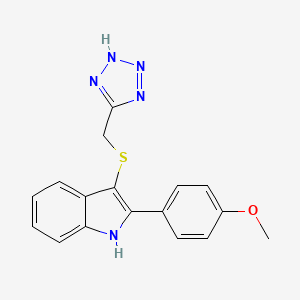
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is notable for its unique structure, which includes a methoxyphenyl group and a tetrazolylmethylthio substituent.
Métodos De Preparación
The synthesis of 1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- typically involves multi-step organic reactions. The process often starts with the preparation of the indole core, followed by the introduction of the methoxyphenyl group and the tetrazolylmethylthio substituent. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone to form the indole core.
Substitution Reactions: The methoxyphenyl group can be introduced via electrophilic aromatic substitution.
Thioether Formation: The tetrazolylmethylthio group is typically introduced through nucleophilic substitution reactions involving thiols and alkyl halides.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like thiols and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, while the methoxyphenyl and tetrazolylmethylthio groups can enhance its binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- can be compared with other indole derivatives, such as:
1H-Indole, 2-phenyl-3-(methylthio)-: Lacks the methoxy group and tetrazole ring, resulting in different chemical properties and biological activities.
1H-Indole, 2-(4-hydroxyphenyl)-3-(methylthio)-: The hydroxy group can significantly alter its reactivity and interactions with biological targets.
1H-Indole, 2-(4-methoxyphenyl)-3-(methylthio)-: Similar structure but lacks the tetrazole ring, affecting its overall properties.
The uniqueness of 1H-Indole, 2-(4-methoxyphenyl)-3-((1H-tetrazol-5-ylmethyl)thio)- lies in its combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
66355-01-9 |
|---|---|
Fórmula molecular |
C17H15N5OS |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-3-(2H-tetrazol-5-ylmethylsulfanyl)-1H-indole |
InChI |
InChI=1S/C17H15N5OS/c1-23-12-8-6-11(7-9-12)16-17(24-10-15-19-21-22-20-15)13-4-2-3-5-14(13)18-16/h2-9,18H,10H2,1H3,(H,19,20,21,22) |
Clave InChI |
ICFDLMBBOSYVGG-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)SCC4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




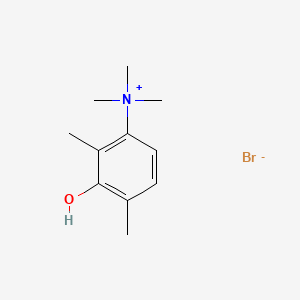
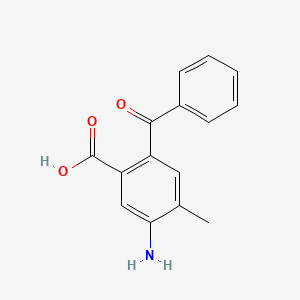
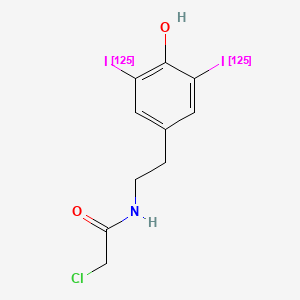
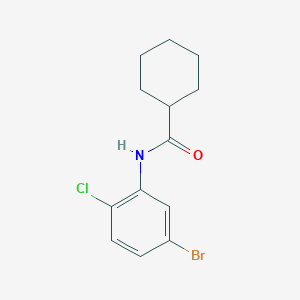
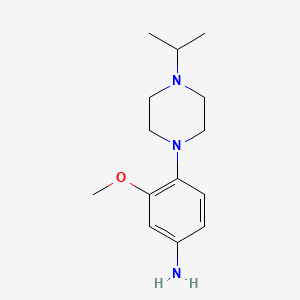
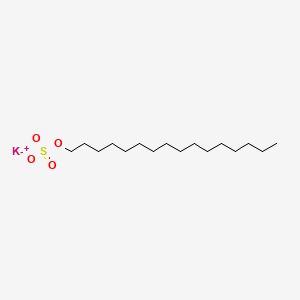
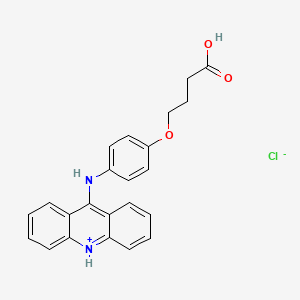

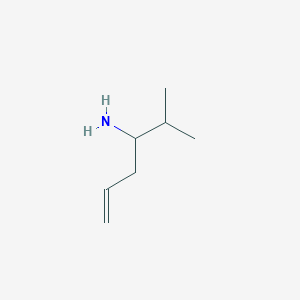
![4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl dimethylsulfamate](/img/structure/B13781637.png)
![N-[1-(5,5-Dimethyl-3-oxocyclohex-1-enyl)vinyl]-2-methoxyacetamide](/img/structure/B13781641.png)
